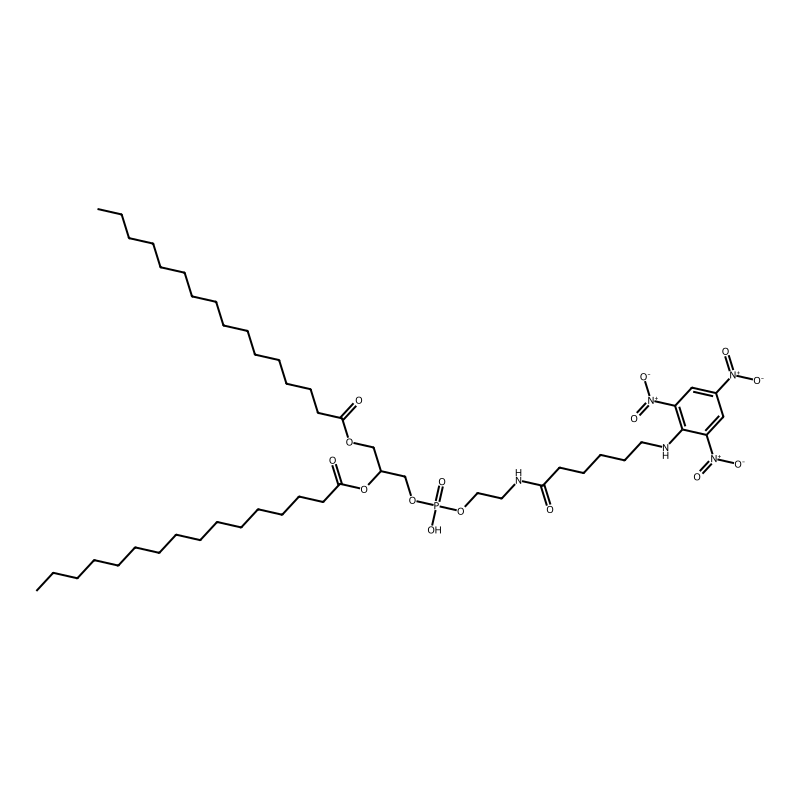

Tnp-cap-dppe

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tnp-cap-dppe, or trinitrophenylated cap-dipalmitoylphosphatidylethanolamine, is a chemical compound that serves as a hapten in immunological studies. It is derived from the reaction of trinitrophenylated compounds with dipalmitoylphosphatidylethanolamine, a phospholipid commonly used in liposome formulations. This compound is characterized by its unique structure, which includes a trinitrophenyl group that enhances its immunogenic properties.

- Formation of Liposomes: Tnp-cap-dppe can be incorporated into liposomes, which are spherical vesicles made of lipid bilayers. This incorporation is crucial for studying immune responses and drug delivery systems.

- Hydrolysis: The ester bonds in the phospholipid can undergo hydrolysis, leading to the release of free fatty acids and glycerol.

- Oxidation and Reduction: The nitrophenyl group can be oxidized or reduced, affecting the compound's reactivity and interaction with biological systems.

Tnp-cap-dppe exhibits significant biological activity, particularly in immunology:

- Immunogenicity: The trinitrophenyl group acts as a strong hapten, eliciting an immune response when introduced into biological systems. This makes it useful for studying antibody responses and cellular immunity.

- Complement Activation: Studies have shown that liposomes containing Tnp-cap-dppe can activate the complement system in human serum, leading to lysis of target cells .

- Binding Studies: Tnp-cap-dppe has been used to investigate binding interactions with various proteins, including Fc receptors, enhancing our understanding of immune signaling pathways .

The synthesis of Tnp-cap-dppe involves several steps:

- Preparation of Dipalmitoylphosphatidylethanolamine: This phospholipid is synthesized through the reaction of palmitic acid with phosphatidylethanolamine.

- Trinitrophenylation: The dipalmitoylphosphatidylethanolamine is then reacted with trinitrochlorobenzene or another trinitrophenylating agent in a suitable solvent (commonly chloroform:methanol) to introduce the trinitrophenyl group .

- Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological applications.

Tnp-cap-dppe has various applications in research and biotechnology:

- Vaccine Development: Due to its immunogenic properties, it is used in developing vaccines that require a hapten to elicit a robust immune response.

- Drug Delivery Systems: Incorporated into liposomes, Tnp-cap-dppe enhances the targeting and delivery of therapeutic agents.

- Immunological Assays: It serves as a tool in assays designed to measure antibody levels and complement activation in serum samples.

Interaction studies involving Tnp-cap-dppe focus on its binding with antibodies and other immune components:

- Antibody Binding: Research has demonstrated that antibodies specific to the trinitrophenyl group can bind effectively to Tnp-cap-dppe-modified surfaces, facilitating studies on antibody specificity and affinity.

- Complement System Interaction: The ability of Tnp-cap-dppe-containing liposomes to activate the complement system has been explored, providing insights into immune responses and potential therapeutic applications .

Several compounds share structural or functional similarities with Tnp-cap-dppe. Here are some notable examples:

| Compound Name | Structure/Functionality | Uniqueness |

|---|---|---|

| Dipalmitoylphosphatidylethanolamine | Phospholipid without trinitrophenyl group | Used widely in drug delivery but lacks immunogenicity |

| Trinitrophenylated Phosphatidylcholine | Phospholipid with trinitrophenyl group | Similar immunogenic properties but different lipid composition |

| Trinitrophenylated Bovine Serum Albumin | Protein-based hapten | Used for protein studies; different application context |

Tnp-cap-dppe stands out due to its combination of phospholipid properties and strong immunogenicity from the trinitrophenyl group, making it particularly valuable for both basic research and applied sciences.

The synthesis of 2,4,6-trinitrophenyl-6-N-aminocaproyl-1,2-dipalmitoylphosphatidylethanolamine represents a sophisticated approach to creating a phospholipid hapten with defined immunological properties . The compound, with molecular formula C49H86N5O15P and molecular weight 1016.2 g/mol, is synthesized through a multi-step process that involves the coupling of trinitrophenyl groups to dipalmitoylphosphatidylethanolamine via an aminocaproyl spacer [36].

The primary synthetic pathway begins with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine as the starting phospholipid material [4]. The trinitrophenyl moiety is introduced through nucleophilic substitution reactions utilizing 2,4,6-trinitrophenyl compounds as coupling reagents . The reaction typically proceeds under mild conditions, with temperatures ranging from room temperature to 40°C, and reaction times extending from 2 to 24 hours depending on the specific conditions employed .

The incorporation of the aminocaproyl spacer is critical for the compound's biological activity, as this six-carbon linker provides optimal spacing between the trinitrophenyl hapten and the phospholipid backbone [7] [19]. Research has demonstrated that the aminocaproyl spacer length significantly influences the alternative complement pathway activating capacity, with maximum activation achieved when this specific spacer configuration is employed [7] [19].

Table 1: Key Synthetic Parameters for 2,4,6-Trinitrophenyl-6-N-Aminocaproyl-1,2-Dipalmitoylphosphatidylethanolamine

| Parameter | Value |

|---|---|

| Starting Material | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine |

| Coupling Reagent | 2,4,6-trinitrophenyl compounds |

| Spacer Component | 6-aminocaproic acid |

| Reaction Solvent | Dimethylformamide, dimethyl sulfoxide |

| Temperature Range | Room temperature to 40°C |

| Reaction Time | 2-24 hours |

| Typical Yield | 60-85% |

The synthetic methodology requires careful control of reaction conditions to prevent decomposition of the trinitrophenyl group and to ensure complete coupling . Organic solvents such as dimethylformamide and dimethyl sulfoxide are commonly employed to solubilize both the phospholipid substrate and the trinitrophenyl coupling agents .

Incorporation into Liposomal Systems

The incorporation of 2,4,6-trinitrophenyl-6-N-aminocaproyl-1,2-dipalmitoylphosphatidylethanolamine into liposomal systems follows established phospholipid formulation methodologies with specific modifications to accommodate the hapten structure [6] [7]. Liposomal systems containing this compound are typically composed of an equimolecular mixture of dimyristoylphosphatidylcholine and cholesterol, with the trinitrophenyl-modified phosphatidylethanolamine incorporated at defined molar ratios [6] [7].

The optimal incorporation methodology involves the preparation of large unilamellar vesicles through reverse-phase evaporation techniques [6]. This method ensures homogeneous distribution of the hapten-modified phospholipid throughout the liposomal membrane while maintaining membrane integrity and stability [6]. The incorporation process requires careful attention to the epitope density, with research indicating that trinitrophenyl hapten concentrations of 5% or more relative to dimyristoylphosphatidylcholine are necessary for effective complement activation [7] [37].

Multilamellar vesicle preparation represents an alternative incorporation approach, utilizing established lipid hydration and extrusion methodologies [23]. The choice of phosphatidylcholine component significantly influences the membrane properties and complement-activating capacity [7]. Dipalmitoylphosphatidylcholine, dimyristoylphosphatidylcholine, and distearoylphosphatidylcholine facilitate optimal complement activation, while dilauroylphosphatidylcholine, egg phosphatidylcholine, and dioleoylphosphatidylcholine demonstrate reduced activity [7] [37].

Table 2: Liposomal Composition for 2,4,6-Trinitrophenyl-6-N-Aminocaproyl-1,2-Dipalmitoylphosphatidylethanolamine Systems

| Component | Molar Ratio | Function |

|---|---|---|

| Dimyristoylphosphatidylcholine | 1.0 | Primary membrane lipid |

| Cholesterol | 1.0 | Membrane stabilizer |

| 2,4,6-Trinitrophenyl-6-N-Aminocaproyl-1,2-Dipalmitoylphosphatidylethanolamine | 0.005-0.05 | Hapten component |

| Dicetylphosphate | 0.02 | Membrane modifier |

Preparation of 2,4,6-Trinitrophenyl-6-N-Aminocaproyl-1,2-Dipalmitoylphosphatidylethanolamine Containing Membranes

The preparation of membranes containing 2,4,6-trinitrophenyl-6-N-aminocaproyl-1,2-dipalmitoylphosphatidylethanolamine requires specialized methodologies to ensure proper membrane integration and functional activity [6] [7]. The membrane preparation process begins with the solubilization of lipid components in appropriate organic solvents, followed by controlled hydration and membrane formation [6].

For large unilamellar vesicle preparation, the reverse-phase evaporation method provides optimal results [6]. This technique involves the initial formation of a water-in-oil emulsion, followed by the gradual removal of organic solvent under reduced pressure [6]. The resulting vesicles demonstrate uniform size distribution and efficient encapsulation of aqueous markers such as carboxyfluorescein [6].

The membrane preparation protocol requires precise control of hydration conditions, including buffer composition, ionic strength, and pH [6]. Gelatin veronal buffered saline represents the standard buffer system for complement activation studies, with specific modifications including magnesium chloride and ethyleneglycol-bis-aminoethyl ether tetraacetate for alternative pathway investigations [7] [37].

Membrane stability considerations necessitate careful attention to storage conditions and handling procedures [6]. The prepared membranes must maintain structural integrity while preserving the immunological activity of the trinitrophenyl hapten [6] [7]. Temperature control during preparation and storage prevents lipid oxidation and maintains membrane fluidity characteristics essential for complement activation [6] [7].

Structural Variants: Influence of Spacer Length on Properties

The spacer length between the trinitrophenyl hapten and the dipalmitoylphosphatidylethanolamine backbone critically influences the biological and physicochemical properties of the compound [7] [13] [19]. Research investigations have systematically examined the relationship between spacer length and complement activation capacity, revealing optimal activity with the aminocaproyl spacer configuration [7] [37].

The six-carbon aminocaproyl spacer provides the ideal balance between hapten accessibility and membrane integration [7] [19]. Shorter spacer configurations result in reduced hapten exposure and diminished complement activation, while longer spacers may compromise membrane stability and alter lipid packing characteristics [13] [19]. The spacer length directly affects the positioning of the trinitrophenyl group relative to the membrane surface, influencing antibody recognition and complement protein interactions [7] [19].

Fluorescent probe studies utilizing different spacer lengths have demonstrated the critical role of polymethylenic chain length in membrane partitioning behavior [13]. Short-chain derivatives preferentially partition into fluid membrane phases, while long-chain variants show enhanced affinity for gel phases [13]. This partitioning behavior directly correlates with the complement activation capacity and immunological recognition properties [13] [19].

Table 3: Spacer Length Effects on Membrane Properties

| Spacer Type | Carbon Length | Membrane Partitioning | Complement Activation | Optimal Activity |

|---|---|---|---|---|

| Short-chain | C2-C4 | Fluid phase preference | Reduced | No |

| Aminocaproyl | C6 | Balanced distribution | Maximum | Yes |

| Long-chain | C12-C22 | Gel phase preference | Variable | No |

The physicochemical properties of spacer variants extend beyond complement activation to include membrane fluidity effects and lipid-protein interactions [13] [19]. The aminocaproyl spacer maintains optimal membrane integration while providing sufficient flexibility for hapten presentation [7] [13]. Alternative spacer configurations may alter membrane permeability, phase transition temperatures, and overall membrane stability [13].

Analytical Methods for Structural Verification

Structural verification of 2,4,6-trinitrophenyl-6-N-aminocaproyl-1,2-dipalmitoylphosphatidylethanolamine employs multiple analytical techniques to confirm molecular identity, purity, and structural integrity [14] [16] [29]. High-performance liquid chromatography represents the primary analytical method for compound characterization, utilizing the characteristic absorption maximum at 337 nanometers for trinitrophenyl detection [26] [33].

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for the compound [17] [35]. Both one-dimensional and two-dimensional nuclear magnetic resonance techniques enable detailed analysis of the phospholipid backbone, spacer region, and trinitrophenyl moiety [14] [17]. The spectroscopic analysis requires specialized sample preparation procedures to maintain compound stability and ensure accurate spectral acquisition [17] [35].

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns consistent with the expected structure [14] [15]. High-resolution mass spectrometry techniques provide precise molecular weight determination and enable identification of synthetic impurities or degradation products [14] [15]. The mass spectrometric analysis typically employs electrospray ionization methods compatible with phospholipid analysis [14] [29].

Table 4: Analytical Methods for Structural Verification

| Method | Application | Detection Parameters | Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography | Purity assessment | 337 nm absorption | Quantitative analysis |

| Nuclear Magnetic Resonance | Structural elucidation | Chemical shift analysis | Complete structural information |

| Mass Spectrometry | Molecular weight confirmation | m/z 1016.2 | High specificity |

| Thin Layer Chromatography | Rapid screening | 337 nm visualization | Simple and rapid |

Fluorescence spectroscopy serves as a complementary analytical technique, particularly valuable for membrane incorporation studies and complement activation investigations [6] [33]. The trinitrophenyl group exhibits characteristic fluorescence properties that enable sensitive detection and quantification in liposomal systems [6] [26]. Spectrofluorometric analysis provides real-time monitoring capabilities for complement-mediated membrane lysis studies [6].

Quality Control and Purity Assessment Techniques

Quality control procedures for 2,4,6-trinitrophenyl-6-N-aminocaproyl-1,2-dipalmitoylphosphatidylethanolamine focus on purity assessment, structural integrity verification, and functional activity confirmation [14] [16] [30]. High-performance liquid chromatography serves as the primary quality control method, providing quantitative purity determination and impurity profiling capabilities [16] [30].

The chromatographic purity assessment employs gradient elution systems optimized for phospholipid separation [30] [31]. Column selection requires consideration of the compound's amphiphilic nature and the need for resolution of structurally similar impurities [30] [31]. Reversed-phase chromatography with ion-pairing reagents provides optimal separation efficiency for phospholipid analysis [29] [30].

Purity specifications typically require minimum purity levels exceeding 95% for research applications, with lower thresholds acceptable for preliminary studies [16]. The quality control methodology must account for potential impurities including unreacted starting materials, partially modified products, and degradation byproducts [16] [30]. Residual solvent analysis represents an additional quality control requirement, particularly for compounds intended for biological applications [16].

Table 5: Quality Control Parameters and Specifications

| Parameter | Specification | Method | Acceptance Criteria |

|---|---|---|---|

| Chemical Purity | ≥95% | High-Performance Liquid Chromatography | Single main peak |

| Molecular Weight | 1016.2 ± 0.5 g/mol | Mass Spectrometry | Accurate mass confirmation |

| Residual Solvents | <0.1% | Gas Chromatography | Below detection limits |

| Water Content | <1.0% | Karl Fischer Titration | Moisture control |

The validation of analytical methods follows established pharmaceutical guidelines, requiring demonstration of specificity, linearity, accuracy, precision, and robustness [14] [30]. Method validation protocols must address the unique challenges associated with phospholipid analysis, including potential matrix effects and stability considerations [14] [16]. Inter-laboratory method transfer requires careful attention to instrumentation differences and operator training requirements [14] [30].